molecular formula C12H6O8 B583258 Galloflavin CAS No. 568-80-9

Galloflavin

Cat. No.: B583258
CAS No.: 568-80-9
M. Wt: 278.17 g/mol
InChI Key: UXHISTVMLJLECY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Galloflavin inhibits both the A and B isoforms of LDH . It serves as a competitive inhibitor with NADH for LDH . This inhibition of LDH is, to date, the only biochemical effect described for this compound .

Cellular Effects

This compound has been found to effectively inhibit cell growth in endometrial cancer cell lines and primary cultures of human endometrial cancer . It blocks aerobic glycolysis at micromolar concentrations, does not interfere with cell respiration, and induces cell death by triggering apoptosis . In colorectal cancer cells, this compound can inhibit the malignant behavior in the inflammatory microenvironment by targeting NLRP3 .

Molecular Mechanism

This compound inhibits LDH by preferentially binding the free enzyme, without competing with the substrate or cofactor . Molecular docking and pull-down assay revealed a targeted binding relationship between this compound and NLRP3 . This compound is bound to NLRP3 not ASC protein .

Temporal Effects in Laboratory Settings

In cultured tumor cells, this compound blocked aerobic glycolysis at micromolar concentrations . Over time, it did not interfere with cell respiration, and induced cell death by triggering apoptosis .

Dosage Effects in Animal Models

The toxicity study of this compound showed that it did not cause fatal effects when administered at a maximum dose of 400 mg/kg . The finally used concentration of 20 mg/kg this compound might be insufficient to achieve anticancer effects in vivo .

Metabolic Pathways

This compound disrupts aerobic glycolysis, a key mechanism by which cancer cells consume glucose as its primary energy source . It serves as a competitive inhibitor with NADH for LDH, thereby disrupting this metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galloflavin is synthesized from gallic acid. The synthesis involves the reaction of gallic acid with specific reagents under controlled conditions to produce this compound. The detailed synthetic route includes the esterification of gallic acid followed by cyclization and oxidation steps .

Industrial Production Methods: While this compound is not yet commercially available, its synthesis can be scaled up for industrial production. The process involves optimizing the reaction conditions to ensure high yield and purity of the final product. This includes controlling the temperature, pH, and reaction time during the synthesis .

Chemical Reactions Analysis

Types of Reactions: Galloflavin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones and other oxidized derivatives .

Scientific Research Applications

Galloflavin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and metabolic pathways.

    Biology: Investigated for its effects on cellular metabolism and energy production.

    Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit lactate dehydrogenase and block glycolysis.

Comparison with Similar Compounds

Galloflavin is unique in its ability to inhibit both the A and B isoforms of lactate dehydrogenase. Similar compounds include:

This compound’s dual inhibition of both isoforms and its specific binding mechanism make it a distinctive and promising compound for further research and therapeutic development.

Biological Activity

Galloflavin, a compound derived from flavonoids, has garnered attention in recent years for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and its role as an inhibitor of lactate dehydrogenase (LDH).

Overview of this compound

Chemical Structure:
this compound is chemically classified as 3,8,9,10-tetrahydroxypyrano[3,2-c]benzopyran-2,6-dione potassium salt. It is known for its ability to inhibit lactate dehydrogenase A (LDH-A) and B (LDH-B), which are critical enzymes involved in the metabolic pathways of cancer cells.

Biological Activity:
this compound exhibits significant biological activity as an LDH inhibitor. The inhibition constants (Ki) for LDH-A and LDH-B are reported to be 5.46 μM and 15.1 μM, respectively . This inhibition leads to a reduction in lactate production and ATP synthesis in various cancer cell lines, thereby impairing aerobic glycolysis—a hallmark of many tumors.

Inhibition of Lactate Dehydrogenase

This compound's primary mechanism involves the inhibition of LDH activity. By binding to the NADH site of LDH-A, this compound prevents the enzyme from converting pyruvate to lactate, thus disrupting the Warburg effect prevalent in cancer cells. This disruption results in:

  • Decreased Lactate Production: Studies have shown that this compound significantly reduces lactate levels in pancreatic cancer cells treated under both normoxic and hypoxic conditions .
  • Impaired Cell Viability: The inhibition of LDH results in decreased ATP levels and increased apoptosis rates in various cancer cell lines, including colorectal and pancreatic cancers .

Targeting NLRP3 Inflammasome

Recent research indicates that this compound also interacts with the NLRP3 inflammasome. In colorectal cancer models, this compound treatment led to a significant reduction in cell migration and invasion capabilities by targeting NLRP3 . This suggests a dual mechanism where this compound not only inhibits metabolic pathways but also modulates inflammatory responses associated with tumor progression.

Colorectal Cancer

In a study examining SW480 colorectal cancer cells, this compound was shown to inhibit cell migration and invasion significantly. The treatment reduced the expression levels of NLRP3 and other related proteins involved in tumor progression .

Parameter Control This compound Treatment
Cell MigrationHighLow
NLRP3 ExpressionHighReduced
Viability (CCK-8 Assay)NormalSignificantly Reduced

Pancreatic Cancer

This compound has demonstrated strong anti-cancer effects when combined with metformin in pancreatic ductal adenocarcinoma cells. The combination therapy significantly inhibited cell proliferation and lactate production compared to monotherapies .

Treatment Cell Proliferation (%)
Control100
This compound (20 μM)80
Metformin (20 mM)70
This compound + Metformin50

Properties

IUPAC Name

2,3,9,10-tetrahydroxypyrano[3,2-c]isochromene-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O8/c13-4-1-3-7(9(16)8(4)15)10-6(19-11(3)17)2-5(14)12(18)20-10/h1-2,14-16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHISTVMLJLECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C3C(=CC(=C(O3)O)O)OC2=O)C(=C(C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205354, DTXSID30972802
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568-80-9, 57288-03-6
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galloflavin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrano(3,2-c)(2)benzopyran-2,6-dione, 3,8,9,10-tetrahydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8,9,10-Tetrahydroxypyrano[3,2-c][2]benzopyran-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30972802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 568-80-9
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